molecular formula C8H5F2NO2 B1467884 7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 560082-52-2

7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1467884
CAS RN: 560082-52-2
M. Wt: 185.13 g/mol
InChI Key: JCNKLQRINZTFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound . It is related to the class of compounds known as benzoxazines . Benzoxazines are organic compounds containing a benzene fused to an oxazine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Rh/ (S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2- (2-oxo-2H-benzo [b] [1,4]oxazin-3 (4H)-ylidene)acetate esters was successfully developed . A series of chiral dihydrobenzoxazinones were prepared through this efficient methodology with good to excellent results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” include a melting point of 298-300 °C, a predicted boiling point of 240.3±40.0 °C, a predicted density of 1.220±0.06 g/cm3, and a predicted pKa of 3.75±0.40 .

Scientific Research Applications

  • Antimicrobial Properties : Benzo[b][1,4]oxazin-3(4H)-one derivatives have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms in these compounds enhances their antimicrobial properties (Fang et al., 2011).

  • Synthesis and Applications in Organic Chemistry : The synthesis of fluorinated derivatives of benzo[1,2,4]triazin-7-ones, which are related to 7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, has been achieved. These derivatives exhibit potential in various chemical applications due to their unique properties (Mirallai et al., 2019).

  • Corrosion Inhibition : Derivatives of 2H-benzo[1,4]oxazin-3(4H)-one have been evaluated as corrosion inhibitors on mild steel in acidic solutions. The inhibition efficiency of these compounds is influenced by the amount of nitrogen in the inhibitor, its concentration, and molecular weight (Kadhim et al., 2017).

  • Chemical Synthesis and Characterization : There have been various studies on the chemical synthesis and characterization of benzo[1,4]oxazin-3-one-based compounds for potential applications in different fields. This includes the synthesis of diverse derivatives and their structural analysis (Yuan et al., 2007).

  • Anti-Cancer Properties : Novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been synthesized and tested for their anti-cancer properties. Some of these derivatives have shown promising anti-leukemic properties, indicating their potential in cancer treatment (Rajitha et al., 2011).

  • Allelochemicals in Agriculture : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, such as DIBOA and DIMBOA, have been isolated from plants in the Poaceae family and exhibit properties such as phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal effects. These properties suggest potential agronomic utility (Macias et al., 2006).

Future Directions

The future directions for “7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” could involve further exploration of its synthesis, properties, and potential applications. For instance, the development of more efficient synthesis methods, such as the Rh/ (S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation , could be a promising area of research.

properties

IUPAC Name

7,8-difluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-4-1-2-5-8(7(4)10)13-3-6(12)11-5/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNKLQRINZTFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274372
Record name 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

560082-52-2
Record name 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=560082-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Amino-2,3-diflourophenol (81KK30a) (0.113 g, 0.78 mmol), 2-chloroacetyl chloride (0.10 g, 0.89 mmol) and K2CO3 (0.226 g, 1.6 mmol) were mixed according to GP1 to give the title compound as a crude (81MF2082A) (0.12 g)
Quantity
0.113 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.226 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.